molecular formula C18H17ClFNO3 B12730257 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid CAS No. 104775-03-3

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid

Cat. No.: B12730257
CAS No.: 104775-03-3
M. Wt: 349.8 g/mol
InChI Key: YYLYMTSWIFAIQN-UHFFFAOYSA-N
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Description

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid is a complex organic compound with the molecular formula C17H15ClFNO3 This compound is known for its unique structural features, which include a chlorophenyl group, a fluoro-hydroxyphenyl group, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid typically involves the condensation of 4-chlorobenzaldehyde with 5-fluoro-2-hydroxybenzaldehyde in the presence of an amine catalyst. The resulting intermediate is then reacted with pentanoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial processes may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid is unique due to its combination of chlorophenyl, fluoro-hydroxyphenyl, and pentanoic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

104775-03-3

Molecular Formula

C18H17ClFNO3

Molecular Weight

349.8 g/mol

IUPAC Name

4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]pentanoic acid

InChI

InChI=1S/C18H17ClFNO3/c1-11(2-9-17(23)24)21-18(12-3-5-13(19)6-4-12)15-10-14(20)7-8-16(15)22/h3-8,10-11,22H,2,9H2,1H3,(H,23,24)

InChI Key

YYLYMTSWIFAIQN-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)N=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)F)O

Origin of Product

United States

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